molecular formula C21H24FN5O2 B2534846 6-(2-Fluorophenyl)-4,7,8-trimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione CAS No. 899987-98-5

6-(2-Fluorophenyl)-4,7,8-trimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione

Cat. No. B2534846
CAS RN: 899987-98-5
M. Wt: 397.454
InChI Key: QAJQKFAHAFBTHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2-Fluorophenyl)-4,7,8-trimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key component of the B-cell receptor signaling pathway, and its inhibition has shown promising results in the treatment of B-cell malignancies.

Scientific Research Applications

Medicinal Chemistry Applications

Compounds with structures similar to 6-(2-Fluorophenyl)-4,7,8-trimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione have been synthesized and evaluated for their potential antidepressant and anxiolytic effects. For instance, derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, containing fluorophenyl groups, have shown promising results as potential antidepressant agents in preliminary pharmacological studies, including forced swim tests in mice (Zagórska et al., 2016). These findings suggest that the structural elements present in 6-(2-Fluorophenyl)-4,7,8-trimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione could be explored for similar biological activities.

Fluorescence Sensing Applications

Related compounds, such as phenyl-1H-anthra[1,2-d]imidazole-6,11-dione derivatives, have been explored as colorimetric and ratiometric fluorescent chemosensors for fluoride ions. These compounds exhibit significant spectral shifts upon interaction with fluoride, indicating their potential as selective sensors for fluoride ions, which could be tuned by modifying the electron push-pull properties of substituents on the phenyl group (Peng et al., 2005). This suggests that the fluorophenyl component in 6-(2-Fluorophenyl)-4,7,8-trimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione could be leveraged in the development of new fluorescence-based sensors.

properties

IUPAC Name

6-(2-fluorophenyl)-4,7,8-trimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN5O2/c1-5-6-9-12-25-19(28)17-18(24(4)21(25)29)23-20-26(13(2)14(3)27(17)20)16-11-8-7-10-15(16)22/h7-8,10-11H,5-6,9,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAJQKFAHAFBTHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C2=C(N=C3N2C(=C(N3C4=CC=CC=C4F)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-Fluorophenyl)-4,7,8-trimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.